Butoxypropan-1-ol

Description

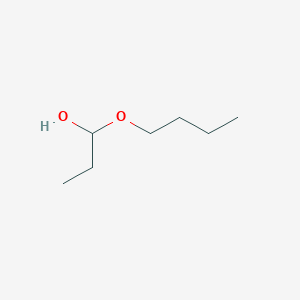

Butoxypropan-1-ol (CAS 29387-86-8), also known as propylene glycol n-butyl ether (PnB), is a glycol ether with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol . It is widely used as a solvent and coupling agent in commercial and domestic cleaning products due to its high solvency, low viscosity, and compatibility with both polar and nonpolar substances . Its primary applications include degreasers, hard-surface cleaners, and formulations requiring controlled evaporation rates .

Properties

IUPAC Name |

1-butoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-5-6-9-7(8)4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQBJILTOGBZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014340 | |

| Record name | 1-Butoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29387-86-8, 120855-18-7 | |

| Record name | Propylene glycol butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029387868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butoxypropan-1-ol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures from 1 to 5 atmospheres. The catalyst used can be an acid or a base, depending on the desired reaction pathway.

Industrial Production Methods: In industrial settings, this compound is produced through a continuous process where propylene oxide and butanol are fed into a reactor containing a catalyst. The reaction mixture is then distilled to separate the desired product from any unreacted starting materials and by-products. This method ensures high purity and yield of this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form butoxypropanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to butoxypropan-2-ol using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with hydrogen chloride can produce butoxypropyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Hydrogen chloride gas in the presence of a catalyst at elevated temperatures.

Major Products Formed:

Oxidation: Butoxypropanoic acid.

Reduction: Butoxypropan-2-ol.

Substitution: Butoxypropyl chloride.

Scientific Research Applications

Butoxypropan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a variety of substances.

Biology: The compound is used in the preparation of biological samples for microscopy and other analytical techniques.

Medicine: this compound is used in the formulation of pharmaceuticals, particularly in the preparation of drug delivery systems.

Industry: It is employed in the manufacturing of paints, coatings, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism of action of butoxypropan-1-ol primarily involves its ability to act as a solvent. It interacts with various molecular targets by dissolving both polar and non-polar substances, facilitating chemical reactions and processes. In corrosion inhibition, for example, this compound adsorbs onto metal surfaces, forming a protective film that prevents oxidation and degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Butoxypropan-1-ol belongs to a broader class of alcohols and glycol ethers. Below, it is compared to structurally and functionally related compounds: butan-1-ol , 2-methylpropan-1-ol , and 1-tert-butoxypropan-2-ol .

Butan-1-ol (Linear Primary Alcohol)

- Molecular Formula : C₄H₁₀O

- Molecular Weight : 74.12 g/mol

- CAS : 71-36-3

- Structure : Linear primary alcohol.

- Uses : Industrial solvent, biofuel additive, and chemical intermediate.

- Toxicity: Higher volatility than glycol ethers, with established NOAEC (No Observed Adverse Effect Concentration) values derived from read-across studies with 2-methylpropan-1-ol .

2-Methylpropan-1-ol (Isobutanol, Branched Primary Alcohol)

- Molecular Formula : C₄H₁₀O

- Molecular Weight : 74.12 g/mol

- CAS : 78-83-1

- Structure : Branched primary alcohol.

- Uses: Similar to butan-1-ol but with enhanced solubility in nonpolar matrices due to branching.

- Toxicity : Shares comparable toxicity profiles with butan-1-ol, though structural differences may influence metabolic pathways .

1-tert-Butoxypropan-2-ol (Propylene Glycol tert-Butyl Ether)

- Molecular Formula : C₇H₁₆O₂

- Molecular Weight : 132.20 g/mol

- CAS : 57018-52-7

- Structure : Propylene glycol ether with a bulky tert-butyl group.

- Uses: Limited data on applications, but steric hindrance from the tert-butyl group reduces reactivity compared to linear analogs.

- Toxicity: Classified as carcinogenic in rodent studies, inducing urinary tract tumors . This contrasts sharply with this compound, which lacks such reported risks .

Data Table: Comparative Properties

Key Research Findings

- Solvency and Applications : this compound’s balanced polarity makes it superior to simpler alcohols (e.g., butan-1-ol) in formulations requiring both hydrophilic and lipophilic solubility .

- Regulatory Status: this compound is approved for use in household cleaners under HERA guidelines, whereas 1-tert-butoxypropan-2-ol is flagged for carcinogenicity, restricting its applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.